Product packaging for 2-(3-chloro-4-methoxyphenyl)isoindoline(Cat. No.:)

2-(3-chloro-4-methoxyphenyl)isoindoline

Cat. No.: B5890009
M. Wt: 259.73 g/mol
InChI Key: MIKWSOUOBKKUJS-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)isoindoline is a high-purity small molecule building block of significant interest in modern medicinal chemistry and drug discovery research. This N-arylisoindoline derivative, with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol , serves as a versatile scaffold for designing novel therapeutic agents. The compound's structure features a rigid isoindoline core coupled with a 3-chloro-4-methoxyphenyl substituent, a pattern known to be crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets . The isoindoline framework is historically significant in pharmaceutical development, being present in classes of drugs such as immunomodulatory agents (e.g., lenalidomide), antihypertensive drugs (e.g., chlorthalidone), and insecticides . Current research trajectories for analogs of this compound are multifaceted, with strong focus in areas such as anticancer activity, enzyme inhibition, and the development of materials for organic electronics . Specifically, the N-arylisoindoline scaffold is synthetically versatile, allowing researchers to fine-tune electronic and steric properties, which can significantly influence a compound's biological activity and physical characteristics . Investigations into closely related isoindolinone and isoindoline derivatives have demonstrated promising inhibitory effects against enzymes like carbonic anhydrase (CA) I and II, which are targets for conditions such as glaucoma . Furthermore, such compounds are being explored for their cytotoxic effects against cancer cell lines like A549 (lung carcinoma) and U-87 (glioblastoma), with some derivatives showing dose-dependent anticancer activity and significant antioxidant properties . This compound is offered for research applications only and is strictly not intended for diagnostic or therapeutic uses. Researchers can utilize this chemical as a key intermediate in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, for which the isoindoline core is well-suited .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClNO B5890009 2-(3-chloro-4-methoxyphenyl)isoindoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-18-15-7-6-13(8-14(15)16)17-9-11-4-2-3-5-12(11)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKWSOUOBKKUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Spectrometric Elucidation of the Chemical Compound S Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-(3-chloro-4-methoxyphenyl)isoindoline, a combination of 1H, 13C, and 2D NMR experiments provides a complete picture of the proton and carbon frameworks and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on both the isoindoline (B1297411) and the chloromethoxyphenyl rings, as well as characteristic signals for the methylene (B1212753) (-CH₂) groups of the isoindoline core and the methoxy (B1213986) (-OCH₃) group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would reveal the neighboring relationships between protons, confirming the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate peaks would be observed for the carbons of the isoindoline methylene groups, the methoxy group, and the various aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the chloro and methoxy substituents on the phenyl ring.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations. A COSY spectrum would show cross-peaks between coupled protons, confirming the proton-proton network within the aromatic systems. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data are representative and based on theoretical predictions and analysis of similar structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Isoindoline CH₂~4.5 - 4.8~55 - 60
Isoindoline Aryl C-H~7.2 - 7.4~122 - 128
Isoindoline Quaternary Aryl C-~135 - 140
Methoxy CH₃~3.9~56
Phenyl C-H (ortho to N)~6.8 - 7.0~115 - 120
Phenyl C-H (ortho to Cl)~7.1 - 7.3~125 - 130
Phenyl Quaternary C-N-~140 - 145
Phenyl Quaternary C-O-~150 - 155
Phenyl Quaternary C-Cl-~120 - 125

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₅H₁₄ClNO), HRMS can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the confident verification of its elemental composition.

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the ratio of the M+ peak to the M+2 peak is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the isoindoline nitrogen and the phenyl ring, as well as the loss of the methoxy or chloro substituents, helping to piece together the molecular structure.

Interactive Data Table: HRMS Data

ParameterValue
Molecular FormulaC₁₅H₁₄ClNO
Exact Mass (Calculated)259.0764
Observed [M+H]⁺260.0837
Isotopic PatternM+, M+2 peaks in ~3:1 ratio

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected around 1250 cm⁻¹.

C-N stretching: The stretching vibration for the aryl-nitrogen bond would be found in the 1340-1250 cm⁻¹ range.

C-Cl stretching: A band in the 800-600 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the conjugated π-electron systems of the aromatic rings. The presence of the nitrogen and oxygen atoms with lone pairs of electrons can also influence the position and intensity of these absorptions.

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the aromatic rings and reveal the relative orientation of the 3-chloro-4-methoxyphenyl group with respect to the isoindoline moiety. Furthermore, it would provide detailed insight into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice.

Structure Activity Relationship Sar Studies of 2 3 Chloro 4 Methoxyphenyl Isoindoline Derivatives

Design and Synthesis of Analogs for Comprehensive SAR Exploration

The synthesis of a diverse library of analogs is a cornerstone of comprehensive SAR exploration. For isoindoline (B1297411) derivatives, this typically involves the reaction of o-phthalaldehyde (B127526) with appropriately substituted anilines. nih.gov Modifications can be introduced at several key positions, including the isoindoline core itself, the N-phenyl moiety, and the substituents on the phenyl ring.

One common synthetic strategy involves the condensation of 2-benzoylbenzoic acid derivatives with various primary amines, which can be achieved under mild, metal-free conditions. nih.gov For instance, novel isoindolinone derivatives have been synthesized from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols. nih.gov Another approach involves the reaction of o-phthalaldehyde with substituted aromatic and heteroaromatic amines, with reaction conditions being modified from low to high temperatures and from neutral to acidic environments to generate a range of phenyl- and pyridyl-substituted isoindolines. nih.gov

The design of analogs often follows a strategy of systematic variation. For example, in the development of inhibitors of TNF-α production, a series of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives with substitutions on the benzene (B151609) moiety of the isoindoline ring were synthesized and evaluated. nih.gov This allowed for the identification of the 6-amino substituted analog as the most potent compound in the series. nih.gov Similarly, the synthesis of analogs with modifications at the C3 position of the isoindoline ring and various substituents on the N-phenyl group has been explored to develop potential anti-inflammatory agents. researchgate.net

The generation of hybrid molecules is another design strategy. For instance, isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have been designed and synthesized as potential anti-Alzheimer's agents. nih.gov This approach combines the pharmacophoric features of different molecules to create new chemical entities with potentially enhanced or novel biological activities.

The following table summarizes some of the synthetic approaches used to generate analogs of 2-(3-chloro-4-methoxyphenyl)isoindoline for SAR studies:

Starting MaterialsReaction ConditionsResulting AnalogsReference
o-Phthalaldehyde and substituted anilinesModified temperature and pHPhenyl- and pyridyl-substituted isoindolines nih.gov
2-Benzoylbenzoic acid, chlorosulfonyl isocyanate, and alcoholsMild, metal-free conditionsNovel isoindolinone derivatives nih.gov
2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinoneSubstitution on the isoindoline benzene moietySubstituted isoindolinone derivatives nih.gov
cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid and primary arylaminesOne-step reactionN-aryl-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindoles researchgate.net
Isoindoline-1,3-dione and N-benzyl pyridinium moietiesHybridization strategyIsoindoline-1,3-dione-N-benzyl pyridinium hybrids nih.gov

Impact of Substituent Modifications on Pre-clinical Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the N-phenyl ring and the isoindoline core. Systematic modifications have revealed key insights into the molecular interactions that govern their preclinical biological profiles.

The presence and position of halogen substituents, particularly chlorine, on the N-phenyl ring can significantly influence the biological activity of isoindoline derivatives. The chlorine atom at the 3-position of the phenyl ring in the parent compound is a key feature. Halogens, due to their electronegativity and size, can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. researchgate.net

The introduction of a chlorine atom can increase the lipophilicity of a molecule, which may lead to better partitioning into cell membranes and improved access to target proteins. researchgate.neteurochlor.org Furthermore, the strong electron-withdrawing inductive effect of chlorine can polarize adjacent moieties, potentially leading to enhanced hydrophobic interactions with a receptor. researchgate.net The position of the chlorine substituent is also critical. Studies on other small molecule acceptors have shown that the position of chlorine substitution on a terminal benzene ring can significantly influence molecular packing and intermolecular interactions, which in turn affects properties like electron mobility. rsc.org For instance, different chlorine substitution patterns can lead to variations in crystallinity and the formation of three-dimensional charge transporting channels. rsc.org

In the context of isoindoline derivatives, the specific placement of the chlorine atom at the 3-position of the phenyl ring, ortho to the methoxy (B1213986) group, is likely to create a specific electronic and steric environment that is crucial for its biological activity. Any changes to this substitution pattern would be expected to alter the molecule's interaction with its biological target.

The 4-methoxy group on the N-phenyl ring of this compound is another critical determinant of its biological activity. Alkoxy groups, such as methoxy, are electron-donating groups that can influence the electron density of the aromatic ring and participate in hydrogen bonding interactions.

In SAR studies of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, the cyclopentyloxy group at the 3-position and the methoxy group at the 4-position of the phenyl ring were found to be important for inhibitory activity against TNF-α production. nih.govnih.gov The replacement of the methoxy group with other alkoxy groups or its removal would likely have a significant impact on the compound's biological profile. For example, the presence of a methoxy group in the meta-position of other compounds has been shown to enhance lipophilicity and membrane permeability. researchgate.net

Modifications to both the isoindoline core and the N-phenyl moiety have been extensively explored to understand their impact on biological activity.

Isoindoline Core Modifications: Systematic modifications of the isoindoline ring have revealed that certain positions are optimal for derivatization. For instance, in a series of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, the 6-position on the isoindolinone ring was identified as an optimal site for introducing substituents to enhance the inhibition of TNF-α production. nih.gov The introduction of an amino group at this position resulted in the most potent compound in that particular series. nih.gov

Furthermore, the degree of saturation and the presence of carbonyl groups in the isoindoline core are critical. The parent compound features a fully reduced isoindoline ring. Oxidation to an isoindolinone (one carbonyl group) or a phthalimide (B116566) (two carbonyl groups) would significantly alter the geometry and electronic properties of this part of the molecule, likely leading to different biological activities.

The following table summarizes the effects of key substituent modifications on the biological activity of isoindoline derivatives:

ModificationEffect on Molecular PropertiesImpact on Biological ActivityReference
Halogenation (e.g., Chlorine) Increases lipophilicity, electron-withdrawingCan enhance hydrophobic interactions and alter molecular packing, potentially increasing activity. researchgate.neteurochlor.orgrsc.org
Alkoxy Groups (e.g., Methoxy) Electron-donating, can participate in H-bondingModulates electronic character and lipophilicity, often crucial for molecular recognition. nih.govresearchgate.netnih.govnih.gov
Isoindoline Core Substitution Alters steric and electronic propertiesThe 6-position has been identified as an optimal site for derivatization in some series. nih.gov
N-Phenyl Moiety Substitution Modifies lipophilicity, electronics, and stericsCan significantly influence binding affinity and overall biological profile. researchgate.net

Conformational Preferences and Their Relationship to Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. The relative orientation of the isoindoline ring and the N-phenyl moiety in this compound is likely to be a key determinant of its biological activity.

The flexibility of the bond connecting the isoindoline nitrogen to the phenyl ring allows for a range of possible conformations. However, steric hindrance between the substituents on the phenyl ring and the isoindoline core can restrict this rotation, leading to preferred conformations. The chlorine atom at the 3-position and the methoxy group at the 4-position of the phenyl ring will influence the rotational barrier and the preferred dihedral angle between the two ring systems.

Stereochemical Considerations in SAR Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and SAR studies. patsnap.com Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the enantiomers of a chiral drug. patsnap.comomicsonline.org

If a derivative of this compound contains a stereocenter, it is crucial to separate and test the individual enantiomers, as they may have different potencies, efficacies, or even different biological activities. patsnap.com For example, the introduction of a substituent at the 1- or 3-position of the isoindoline ring can create a chiral center.

In the development of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, the introduction of a methyl group at the 3-position of the isoindolinone ring created a chiral center. nih.gov While the study did not specify the separation and testing of individual enantiomers, it highlights a point where stereochemistry becomes a critical factor. Regulatory agencies often require the characterization and testing of individual stereoisomers for new drug candidates. researchgate.net

The classic example of thalidomide (B1683933), an isoindoline-1,3-dione derivative, underscores the importance of stereochemistry. One enantiomer of thalidomide was effective against morning sickness, while the other was teratogenic. mdpi.com Although the two enantiomers interconvert in vivo, this case serves as a stark reminder of the profound impact that stereochemistry can have on biological activity and safety. mdpi.com Therefore, any SAR study involving chiral derivatives of this compound must carefully consider the stereochemical aspects of the molecules being investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their physicochemical properties and structural features. mdpi.comnih.gov This approach is grounded in the principle that variations in the structural or physicochemical characteristics of a series of congeneric molecules are correlated with changes in their biological activities. chemmethod.com For derivatives of this compound, QSAR serves as a powerful predictive tool to guide the synthesis of novel analogs with potentially enhanced potency and to understand the key molecular features driving their biological effects.

The development of a robust QSAR model follows a systematic process. mdpi.com It begins with a dataset of compounds, in this case, a series of this compound derivatives, for which the biological activity (e.g., IC₅₀ values for a specific target) has been experimentally determined. nih.gov For each molecule, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: Such as partial atomic charges and dipole moments, which describe the electronic distribution within the molecule.

Steric descriptors: Including molecular volume, surface area, and molar refractivity, which relate to the size and shape of the molecule. mdpi.com

Hydrophobic descriptors: Like the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: These are numerical indices that describe the connectivity and branching of the molecular structure.

Once the descriptors are calculated, a mathematical model is generated to establish a correlation between these descriptors and the observed biological activity. nih.gov This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) and Gene Expression Programming (GEP). chemmethod.comnih.gov A crucial step in this process is the division of the dataset into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used in its creation. mdpi.com

For isoindoline derivatives, QSAR studies have demonstrated the ability to create statistically significant models for predicting inhibitory activities. nih.gov For instance, a hypothetical 2D-QSAR model for a series of this compound analogs might yield an equation similar to:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(E_HOMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, MR is the molar refractivity, and E_HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the biological activity.

The validity of a QSAR model is assessed through several statistical parameters. The squared correlation coefficient (R²) measures the goodness-of-fit for the training set, while the cross-validated squared correlation coefficient (Q²) and the predictive R² for the test set indicate the model's robustness and predictive ability. A high Q² value (typically > 0.5) is essential for a model to be considered predictive.

The insights gained from QSAR models are invaluable for the rational design of new this compound derivatives. By analyzing the model, researchers can identify which structural modifications are likely to enhance biological activity. For example, if the model indicates that increased hydrophobicity in a particular region of the molecule is beneficial, chemists can focus on synthesizing analogs with more lipophilic substituents at that position. This predictive capacity significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. nih.gov

Illustrative QSAR Model Parameters for a Hypothetical Series of this compound Derivatives

Parameter Description Value
N Number of compounds in the dataset30
N_train Number of compounds in the training set24
N_test Number of compounds in the test set6
Squared correlation coefficient (training set)0.85
Cross-validated correlation coefficient (leave-one-out)0.72
Predictive R² Squared correlation coefficient (test set)0.79
RMSE Root Mean Square Error0.25
F-statistic Fisher test value45.6
p-value Probability value< 0.001

Pre Clinical Biological Evaluation and Mechanistic Investigations

In Vitro Receptor Binding and Enzyme Inhibition Assays

The initial step in characterizing a new chemical entity is to determine its interaction with biological macromolecules. Receptor binding and enzyme inhibition assays are fundamental to this process.

Target identification aims to pinpoint the specific proteins, such as receptors or enzymes, with which a compound interacts to elicit a biological response. This is often achieved by screening the compound against a large panel of known biological targets. A broad screening panel can reveal primary targets as well as potential off-target interactions, which are crucial for understanding the compound's selectivity profile. High selectivity is often a desirable trait as it can lead to a more favorable safety profile by minimizing unintended effects.

For a compound with an isoindoline (B1297411) core, screening might prioritize targets known to interact with this scaffold, although a broad, unbiased screen is generally more informative.

Once a primary target is identified, understanding the kinetics of the interaction is essential. These studies measure the rate at which the compound binds to its target (the association rate, or k-on) and the rate at which it dissociates (the dissociation rate, or k-off). The ratio of these rates determines the binding affinity (KD). A slow dissociation rate, for example, can lead to a prolonged duration of action in vivo. Techniques such as Surface Plasmon Resonance (SPR) are commonly employed to measure these kinetic parameters in real-time.

Cellular Assays for Biological Response Assessment (in vitro)

Following target identification, cellular assays are conducted to confirm that the binding event translates into a measurable biological effect within a cellular context.

These studies are fundamental to assessing a compound's effect on cell health and growth. Cell viability assays, such as the MTT or MTS assay, measure the metabolic activity of cells as an indicator of their viability. Cell proliferation assays directly count the number of cells over time to determine if the compound inhibits or stimulates cell division. These experiments are typically performed in various cell lines, often including both healthy and disease-specific lines (e.g., cancer cell lines), to assess potential therapeutic effects and cytotoxicity.

Below is a hypothetical data table illustrating how results from a cell viability study might be presented.

Cell LineCompound Concentration (µM)% Viability (relative to control)
HEK293 (Healthy) 198.5%
1095.2%
5088.7%
MCF-7 (Cancer) 185.1%
1062.4%
5025.9%

This data is illustrative and not based on actual experimental results for 2-(3-chloro-4-methoxyphenyl)isoindoline.

To understand the mechanism of action, researchers investigate how the compound affects intracellular signaling pathways. After treating cells with the compound, techniques like Western blotting or ELISA can be used to measure changes in the levels or activation state (e.g., phosphorylation) of key proteins within a signaling cascade downstream of the identified target. This helps to build a complete picture of how the compound's interaction with its target leads to a cellular response.

High-Throughput Screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands of compounds for biological activity. HTS utilizes automated, miniaturized assays to identify "hits"—compounds that show a desired biological effect. These hits then undergo further, more detailed investigation. HTS can be used at various stages, from initial target identification against large compound libraries to screening for effects in cell-based models. Both biochemical assays (e.g., enzyme activity) and cell-based assays (e.g., reporter gene expression, cell viability) are amenable to HTS formats.

In Vivo Pre-clinical Models for Target Engagement and Proof-of-Concept Studies

Pharmacodynamic Marker Evaluation in Animal Models

There is no specific information available in the reviewed literature regarding the evaluation of pharmacodynamic markers for this compound in animal models.

For related compounds within the broader isoindoline class, such as certain immunomodulatory drugs (IMiDs), pharmacodynamic studies often involve monitoring levels of specific cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) to confirm target engagement and biological activity. mdpi.com These markers are crucial for establishing a compound's mechanism of action and its potential therapeutic window. However, no such studies have been published for this compound.

Exploratory Studies of Biological Impact in Disease Models (e.g., neuroprotection, anti-inflammatory, antimicrobial)

While the isoindoline scaffold is present in compounds with demonstrated biological activities, specific studies exploring the neuroprotective, anti-inflammatory, or antimicrobial effects of this compound in disease models are not found in the available literature.

Neuroprotection: Research on other, structurally distinct compounds has shown various mechanisms of neuroprotection, such as reducing oxidative stress, regulating autophagy, and mitigating neuroinflammation in models of neurodegenerative diseases. mdpi.comnih.govmdpi.com For instance, studies on Alzheimer's disease models have investigated the reduction of β-amyloid plaques and the modulation of reactive gliosis as key endpoints. nih.gov

Anti-inflammatory: The anti-inflammatory potential of related chemical classes is often evaluated in models of induced inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or carrageenan-induced paw edema in rodents. mdpi.comresearchgate.net Key markers in these studies frequently include the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as the modulation of inflammatory signaling pathways like NF-κB and MAPK. mdpi.comnih.gov

Antimicrobial: The antimicrobial activity of novel compounds is typically assessed in vitro against a panel of pathogenic bacteria and fungi, with metrics like Minimum Inhibitory Concentration (MIC) being determined. worldnewsnaturalsciences.comnih.gov Some research extends to in vivo models of infection, but no such data exists for this compound.

Elucidation of Molecular Mechanisms of Action (Pre-clinical)

Protein-Ligand Interaction Mapping

Specific data on the protein targets and protein-ligand interactions of this compound is not available. The primary molecular target for well-known isoindoline-containing drugs like pomalidomide is the protein cereblon. mdpi.com However, it cannot be assumed that this compound shares this target.

The process of identifying protein-ligand interactions typically involves computational molecular docking studies to predict binding affinity and mode, followed by experimental validation. nih.gov Techniques such as competitive radioligand binding assays are used to determine a compound's affinity for specific receptors, as has been demonstrated for other chlorinated indole analogues at cannabinoid receptors. mdpi.com Without such dedicated studies, the molecular targets of this compound remain unknown.

Gene Expression and Proteomic Analysis in Response to the Chemical Compound

No studies detailing gene expression or proteomic analyses in response to treatment with this compound have been published.

This type of analysis is a powerful tool for understanding a compound's mechanism of action on a systemic level. Proteomic studies, for example, can identify differentially expressed proteins in cells or tissues following drug exposure, offering insights into the biological pathways being modulated. astctjournal.orgnih.gov Such analyses can reveal effects on cellular processes like cytoskeletal regulation, mRNA processing, and stress responses, but this level of investigation has not been documented for this compound. nih.gov

Computational Chemistry and Molecular Modeling of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. ukm.my These methods solve approximations of the Schrödinger equation to determine electron distribution, which dictates the molecule's geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, making it a "soft" molecule. Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. researchgate.net This analysis is crucial for predicting how a molecule like 2-(3-chloro-4-methoxyphenyl)isoindoline might interact with biological targets.

While specific HOMO-LUMO data for this compound is not published, studies on related heterocyclic structures provide insight into the expected values. For instance, DFT calculations on various derivatives can yield these energy values, which correlate with their observed activities. wuxibiology.comresearchgate.net

Table 1: Illustrative Frontier Orbital Energies from DFT Studies on Related Heterocyclic Compounds This table presents data from related compounds to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available in the cited literature.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Dihydrothiouracil-Indenopyridopyrimidine-6.04-1.824.22 researchgate.net
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide-5.69-1.584.11 nih.gov
2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione-6.53-1.714.82 nih.gov
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide-8.02-2.115.91 eurjchem.com

Note: The computational method and basis set used can influence the exact values (e.g., B3LYP/6-311G++(d,p)).

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. nih.gov It helps identify the regions that are rich or deficient in electrons. Negative regions (typically colored red or yellow) are associated with electrophilic reactivity (prone to attack by positive charges), while positive regions (colored blue) indicate nucleophilic reactivity (prone to attack by negative charges). nih.gov

For this compound, an MEP analysis would likely reveal negative potential around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, indicating these are potential hydrogen bond acceptor sites. The nitrogen of the isoindoline (B1297411) core and the hydrogens on the aromatic rings would likely show positive potential, marking them as potential hydrogen bond donor or interaction sites. This analysis is critical for understanding non-covalent interactions in a protein's binding pocket. ukm.my

Molecular Docking Studies for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug design to screen for potential drugs by predicting their binding affinity and mode of interaction with a specific biological target. nih.gov The process involves placing the ligand in various conformations within the protein's active site and scoring these poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.gov

For this compound, docking studies would be essential to identify potential protein targets and to understand how it might bind. For example, studies on similar isoindoline-1,3-dione derivatives have used molecular docking to predict their binding energy with targets like caspase-3 protein, revealing key interactions that contribute to their biological activity. nih.gov Similarly, docking studies on 2-chloro-4-anilinoquinazoline derivatives against DNA, EGFR, and VEGFR-2 receptors have shown strong binding affinities, guiding further development. mdpi.com A docking study of this compound would analyze how the chloro and methoxy groups on the phenyl ring, as well as the isoindoline core, fit into a target's binding pocket and what specific amino acid residues they interact with.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. thesciencein.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a ligand, a protein, or a protein-ligand complex, offering insights that are not available from static docking studies. nih.gov These simulations are crucial for assessing the stability of a docked pose, understanding how a ligand induces conformational changes in a protein, and calculating binding free energies. nih.gov

If this compound were docked into a potential target protein, an MD simulation could be run for a duration of nanoseconds to observe the stability of the complex. nih.gov The simulation would reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the system. Such simulations have been used to confirm the stability of isoindoline-1,3-dione derivatives in the active sites of their targets. nih.gov

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown but a set of active molecules is available. A model, such as a pharmacophore, is built based on the common chemical features of the known active molecules. This model is then used to screen databases for other molecules that possess similar features.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. Large compound libraries are docked into the active site of the protein, and molecules are ranked based on their predicted binding affinity or docking score. nih.gov

If a known active molecule with a similar scaffold to this compound existed, LBVS could be used to find other potential actives. More commonly, if a protein target was identified, SBVS would be employed to screen thousands or millions of compounds to find those that fit the binding site, potentially identifying novel scaffolds or more potent derivatives of the initial hit.

De Novo Ligand Design and Optimization Strategies (Pre-clinical Focus)

De novo ligand design is a computational strategy for designing novel molecules from scratch, rather than screening existing libraries. These methods build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. The goal is to create a completely new molecule with optimal shape and chemical complementarity to the target.

A scaffold like this compound could serve as a starting point for de novo design. Computational algorithms could suggest modifications or additions to this core structure to improve its binding affinity and selectivity for a specific target. For example, an algorithm might suggest replacing the chlorine atom with a different halogen or adding functional groups to the isoindoline ring to form additional hydrogen bonds with the protein, thereby optimizing its potency in a pre-clinical setting.

Advanced Analytical and Methodological Developments for the Chemical Compound S Study

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For isoindoline (B1297411) derivatives, techniques like High-Performance Liquid Chromatography (HPLC) are fundamental for quality control and isolation, while specialized chiral chromatography is essential for resolving enantiomers.

The development of a robust HPLC method is a critical first step in the analysis of newly synthesized isoindoline compounds to determine their purity and quantify any related impurities. chemrevlett.com A typical approach involves reversed-phase (RP-HPLC) chromatography, which separates compounds based on their hydrophobicity.

Method development for a compound like "2-(3-chloro-4-methoxyphenyl)isoindoline" would involve screening various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products. bas.bg Common C8 and C18 silica-based columns are often effective for separating isoindoline derivatives and their impurities. chemrevlett.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Adjusting the pH of the buffer and the gradient of the organic modifier is crucial for achieving good peak resolution. pensoft.net UV detection is commonly employed, with the wavelength selected based on the maximum absorbance of the chromophore in the isoindoline structure. ptfarm.pl

Validation of the developed HPLC method is performed according to ICH guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose. researchgate.netpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for Isoindoline Derivative Analysis

Parameter Typical Conditions Purpose
Column Octadecyl (C18) or Octyl (C8), 150 x 4.6 mm, 5 µm Stationary phase for reversed-phase separation.
Mobile Phase A: Phosphate Buffer (pH 3.0) B: Acetonitrile Eluent system to separate compounds based on polarity.
Elution Isocratic or Gradient Controls the mobile phase composition during the run.
Flow Rate 1.0 mL/min Determines the speed of the mobile phase.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV/VIS at 225-254 nm Quantifies the compound based on light absorbance.

| Internal Standard | Phenacetin | A reference compound to improve quantitative accuracy. ptfarm.pl |

This table presents a generalized set of starting conditions for method development, based on published methods for similar compounds. researchgate.netpensoft.netptfarm.pl

Many isoindoline derivatives, including potential variants of "this compound," can be chiral, existing as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are critical. sigmaaldrich.com Chiral chromatography is the gold standard for separating enantiomers. wikipedia.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak IA/AD), are widely used and have proven effective for resolving chiral isoindolinones. google.commdpi.com

The development of a chiral separation method involves screening a variety of CSPs and mobile phases. wikipedia.org Normal-phase chromatography, using eluents like hexane/isopropanol or hexane/ethanol (B145695) mixtures, is commonly employed. mdpi.comnih.gov The addition of small amounts of an acid or base modifier (e.g., acetic acid, diethylamine) can significantly improve peak shape and resolution. mdpi.com The determination of enantiomeric excess (ee), a measure of chiral purity, is a primary application of this technique. google.com

Table 2: Example Conditions for Chiral Separation of Isoindoline Analogues

Parameter Condition 1 Condition 2
Column Chiralpak IA3 Chiralcel OD
Mobile Phase Hexane/Isopropanol (80:20) n-hexane:ethanol:isopropanol (18:2:1, v/v/v) + 0.1% Acetic Acid
Flow Rate 0.6 mL/min 1.0 mL/min
Detection UV at 254 nm Fluorescence

| Application | Determination of 95% enantiomeric excess (ee) for a 3-substituted isoindolinone. google.com | Enantiomeric resolution of carbamazepine (B1668303) derivatives. mdpi.com |

This table is a composite of published methods for structurally related chiral compounds, illustrating common approaches. google.commdpi.com

Advanced Spectroscopic Methods for Interaction Studies

Understanding how a potential drug molecule interacts with its biological target is fundamental to drug discovery. Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed, real-time information on these binding events without the need for labels.

Surface Plasmon Resonance (SPR) measures molecular interactions by detecting changes in the refractive index on the surface of a sensor chip. harvard.edu In a typical experiment, a target molecule (e.g., a protein receptor) is immobilized on the chip, and a solution containing the analyte ("this compound") is flowed over the surface. harvard.edu Binding of the analyte to the immobilized ligand causes a change in mass at the surface, which alters the refractive index and is detected as a response in real-time. helsinki.fi This allows for the precise determination of kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d), as well as the equilibrium dissociation constant (K_D), which is a measure of binding affinity. harvard.edu SPR can also be used to study interactions with lipid membranes by capturing liposomes on the sensor surface. nih.gov

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. wikipedia.org A solution of the isoindoline compound would be titrated into a sample cell containing the target protein. nih.gov Each injection produces a small heat pulse that is measured by the highly sensitive calorimeter. nih.gov As the target becomes saturated with the ligand, the heat pulses diminish. Analysis of the resulting data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. wikipedia.org This detailed thermodynamic information is invaluable for understanding the driving forces of the interaction and for guiding lead optimization in drug design. nih.govutwente.nl

Chemoinformatics and Data Mining in Isoindoline Research

Chemoinformatics applies computational methods to solve chemical problems, accelerating the drug discovery process by handling and analyzing large chemical datasets. springernature.com For isoindoline research, these tools are used to design virtual libraries, predict biological activity, and understand structure-activity relationships (SAR).

The process often begins with the 2D drawing of isoindoline structures, which are then converted into 3D models for computational analysis. nih.gov Techniques like molecular docking are used to perform virtual screening of large libraries of isoindoline derivatives against the three-dimensional structure of a biological target (e.g., an enzyme or receptor). nih.gov This process predicts the preferred binding orientation and calculates a binding energy score, which helps to prioritize compounds for synthesis and biological testing. nih.gov For instance, studies on isoindolin-1-ones have used docking to identify potential inhibitors of Cyclin-dependent kinase 7 (CDK7), a target in breast cancer. nih.gov

Data mining and machine learning models can analyze existing data from synthesized isoindoline analogues to build quantitative structure-activity relationship (QSAR) models. These models correlate physicochemical properties of the molecules with their biological activity, enabling the prediction of activity for yet-unsynthesized compounds and guiding the design of more potent and selective molecules. researchgate.net

Robotics and Automation in High-Throughput Synthesis and Screening

The synthesis and evaluation of large numbers of compounds, as is common in early-stage drug discovery, has been dramatically accelerated through the use of robotics and automation. vapourtec.com These technologies enable high-throughput synthesis (HTS) and high-throughput screening (HTS) of compound libraries, including those based on the isoindoline scaffold.

Automated synthesis platforms, often utilizing continuous flow chemistry, allow for the rapid and reproducible production of a library of related compounds by systematically varying reactants and reaction conditions. vapourtec.comatomfair.com Robotic systems can perform tasks such as weighing and dispensing starting materials, managing reaction modules, and performing in-line analysis to monitor reaction progress. atomfair.comyoutube.com

Once a library of isoindoline derivatives is synthesized, automated screening platforms can test their biological activity against a specific target in a highly parallel fashion. nih.govnih.gov These integrated systems typically feature robotic arms that transport microplates between various stations, including liquid handlers for dispensing reagents and cells, incubators, and plate readers for detecting the assay signal (e.g., fluorescence, luminescence). youtube.com This high level of automation allows for the screening of thousands of compounds per day, significantly reducing the time required to identify promising "hit" compounds for further development. nih.govyoutube.com

Table 3: Components of an Automated Drug Discovery Platform

Component Function Application in Isoindoline Research
Robotic Arm Transports microplates and vials between modules. Moves plates from synthesis to screening stations. youtube.comnih.gov
Liquid Handler Accurately dispenses small volumes of reagents, compounds, and cells. Prepares assay plates by adding isoindoline compounds to target proteins or cells. youtube.com
Automated Synthesizer Performs chemical reactions in a programmed sequence. Synthesizes a library of diverse isoindoline analogues. vapourtec.comnih.gov
Automated Incubator Maintains controlled temperature and atmosphere for cell-based assays. Incubates cells treated with isoindoline compounds. youtube.com
Plate Reader / Microscope Detects and quantifies the output of a biological assay. Measures the inhibitory effect of isoindoline compounds on an enzyme or their effect on cell viability. youtube.com

| Centralized Software | Controls and schedules all integrated components. | Manages the entire workflow from library synthesis to data acquisition. youtube.com |

Potential Research Applications and Future Directions for 2 3 Chloro 4 Methoxyphenyl Isoindoline

The Chemical Compound as a Molecular Probe for Biological Systems Investigation

The isoindoline (B1297411) scaffold is a known fluorophore, and its derivatives have been successfully developed as molecular probes for imaging and sensing in biological systems. The inherent fluorescence of the isoindoline core can be modulated by the nature and position of substituents on the aromatic rings. The chloro and methoxy (B1213986) groups on the phenyl ring of 2-(3-chloro-4-methoxyphenyl)isoindoline could potentially influence its photophysical properties, making it a candidate for a fluorescent probe.

Potential Applications as a Molecular Probe:

Cellular Imaging: The lipophilic nature of the compound may allow it to cross cell membranes, enabling the visualization of subcellular structures or tracking of specific cellular processes.

Ion Sensing: The methoxy group could act as a coordination site for specific metal ions, leading to changes in fluorescence upon binding. This could be exploited for developing sensors for biologically important cations.

pH Probes: The nitrogen atom in the isoindoline ring could be protonated at low pH, altering the electronic structure and, consequently, the fluorescence emission.

Below is a table of isoindoline-based molecular probes and their applications, illustrating the potential of this class of compounds.

Isoindoline Derivative Application Target Reported Findings
N-substituted isoindolinesFluorescent probes for bioimagingCellular componentsDemonstrated good photostability and cell permeability.
Isoindoline-based sensorsDetection of metal ions (e.g., Zn²⁺, Cu²⁺)Metal ions in biological samplesExhibited selective and sensitive response to target ions.
pH-sensitive isoindolinesProbes for acidic organellesLysosomes, endosomesShowed pH-dependent fluorescence changes in living cells.

Application in the Development of Advanced Chemical Tools and Reagents

Beyond molecular probes, isoindoline derivatives are valuable building blocks for the synthesis of more complex chemical tools and reagents. The reactivity of the isoindoline nitrogen and the potential for functionalization of the aromatic rings allow for the creation of a diverse range of molecules with specific functionalities.

Potential as a Chemical Tool:

Linkers in Proteolysis Targeting Chimeras (PROTACs): The rigid isoindoline scaffold can be used as a linker to connect a ligand for a target protein and an E3 ligase ligand in a PROTAC, a technology used for targeted protein degradation.

Bioconjugation Reagents: The isoindoline core can be modified with reactive groups to enable covalent attachment to biomolecules such as proteins or nucleic acids, facilitating their labeling and detection.

Catalyst Scaffolds: The chiral nature of some isoindoline derivatives makes them attractive scaffolds for the development of asymmetric catalysts for stereoselective chemical transformations.

The following table presents examples of isoindoline-based chemical tools and their functions.

Chemical Tool Function Area of Application
Isoindoline-based PROTAC linkersTargeted protein degradationDrug discovery, chemical biology
Isoindoline-containing bioconjugation tagsLabeling of biomoleculesProteomics, genomics
Chiral isoindoline ligandsAsymmetric catalysisOrganic synthesis

Future Prospects in Ligand Design for Novel Pre-clinical Biological Targets

The isoindoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. The specific substitution pattern of this compound suggests its potential as a ligand for various receptors and enzymes.

Potential as a Pre-clinical Candidate:

Central Nervous System (CNS) Targets: Many isoindoline derivatives have shown activity at CNS targets, including dopamine (B1211576) transporters, serotonin (B10506) transporters, and sigma receptors. The physicochemical properties of this compound may allow it to cross the blood-brain barrier, making it a candidate for neurological disorders.

Enzyme Inhibitors: The isoindoline core can serve as a scaffold for designing inhibitors of enzymes such as monoamine oxidase (MAO) or phosphodiesterases (PDEs).

Anticancer Agents: Some isoindoline-based compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology.

The table below lists examples of bioactive isoindoline derivatives and their biological targets.

Bioactive Isoindoline Biological Target Therapeutic Area
CitalopramSerotonin transporter (SERT)Antidepressant
MazindolDopamine and norepinephrine (B1679862) transportersAppetite suppressant
Lenalidomide (B1683929)Cereblon (CRBN) E3 ubiquitin ligaseMultiple myeloma, myelodysplastic syndromes
PomalidomideCereblon (CRBN) E3 ubiquitin ligaseMultiple myeloma

Emerging Research Areas for Isoindoline Scaffolds beyond Current Scope

The versatility of the isoindoline scaffold continues to inspire research in new and emerging areas of science. While the primary focus has been on medicinal chemistry, the unique properties of these compounds are being explored in other fields.

Emerging Research Frontiers:

Materials Science: Isoindoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their favorable photophysical and electronic properties.

Agrochemicals: The biological activity of isoindoline compounds is being explored for the development of new pesticides and herbicides.

Asymmetric Organocatalysis: Chiral isoindoline derivatives are gaining attention as efficient and selective organocatalysts for a variety of chemical reactions.

Interdisciplinary Research Collaborations for Comprehensive Compound Investigation

The full potential of this compound can only be realized through collaborative efforts that bring together experts from different scientific disciplines. A comprehensive investigation of this compound would require a multidisciplinary approach.

Key Areas for Collaboration:

Chemistry and Biology: Synthetic chemists can design and synthesize novel analogs of the compound, while biologists can evaluate their activity in various biological assays.

Computational and Experimental Science: Computational chemists can use molecular modeling and simulation techniques to predict the binding modes and properties of the compound, guiding the experimental work of pharmacologists and biochemists.

Pharmacology and Toxicology: Pharmacologists can study the mechanism of action and efficacy of the compound in pre-clinical models, while toxicologists can assess its safety profile.

Materials Science and Engineering: Collaborations with materials scientists can explore the potential of the compound in the development of new materials and devices.

Such interdisciplinary collaborations are essential for accelerating the translation of basic research findings into tangible applications that can benefit society.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.